N'-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is a novel lipophilic polyamine synthesized for its potential cholesterol-lowering properties. [] It belongs to a class of bile acid binding agents that function by sequestering bile acids in the intestine, preventing their reabsorption. This process forces the liver to use cholesterol to synthesize more bile acids, thereby lowering serum cholesterol levels. []
The synthesis of N'-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is achieved through a reductive amination reaction. [] This involves reacting a ketone or aldehyde with a polyamine, in this case, tris(2-aminoethyl)amine, in the presence of a reducing agent, sodium cyanoborohydride. [] The specific ketone used in the synthesis of this compound is not mentioned in the provided abstract.
N'-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is designed to act as a bile acid sequestrant. [] Bile acids are synthesized in the liver from cholesterol and aid in fat digestion and absorption. After their function is performed, bile acids are typically reabsorbed in the ileum (a section of the small intestine) and recycled back to the liver.
This compound, being a polyamine with a lipophilic nature, is believed to bind to bile acids in the intestine, forming a complex that is not easily reabsorbed. [] This sequestration prevents bile acid recycling, prompting the liver to increase bile acid synthesis using cholesterol as a precursor. This process ultimately leads to a decrease in serum cholesterol levels. []
The primary application of N'-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride, as suggested by the available information, is in cholesterol-lowering therapy. [] This compound exhibits significant potential as a bile acid binding agent, showing considerably higher potency compared to colestipol hydrochloride, a currently used bile acid sequestrant. [] In animal studies, it demonstrated a 24-fold increase in potency compared to colestipol hydrochloride in reducing serum cholesterol levels. [] This finding highlights its potential for developing effective treatments for hypercholesterolemia, a major risk factor for cardiovascular diseases.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: